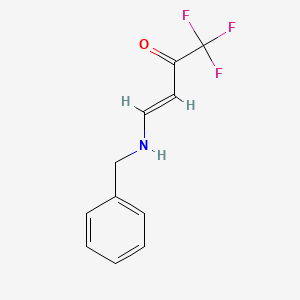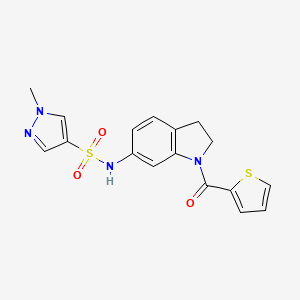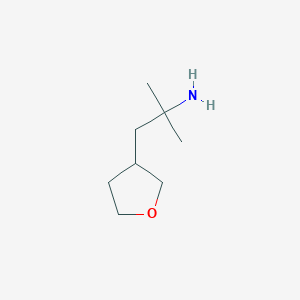
2-Methyl-1-(oxolan-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(oxolan-3-yl)propan-2-amine is a chemical compound with the molecular formula C8H17NO . It is also known as N-(tetrahydro-2-furanylmethyl)-2-propanamine .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(oxolan-3-yl)propan-2-amine consists of a propan-2-amine group attached to an oxolan-3-yl group . The molecular weight of this compound is 143.23 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-(oxolan-3-yl)propan-2-amine, such as its melting point, boiling point, and density, were not available in the sources I found .Aplicaciones Científicas De Investigación
Stability and Degradation in CO2 Capture
A study on the stability of aqueous amine solutions, including 2-amino-2-methyl-1-propanol (AMP), explored their thermal and oxidative degradation in the context of CO2 capture. This research found that sterically hindered alkanolamines like AMP showed more resistance to thermal degradation compared to conventional amines. The presence of oxygen and CO2 significantly influenced the degree of degradation, suggesting potential for AMP in industrial CO2 capture applications, especially when used in blends, such as with piperazine to reduce oxidative degradation (Bougie & Iliuta, 2014).
Absorption of Carbon Dioxide
Research into the absorption of carbon dioxide into aqueous blends of AMP and diethanolamine highlighted the efficacy of these blends in CO2 capture. An experimental and theoretical investigation described the process using a combined mass transfer–reaction kinetics–equilibrium model, indicating the potential of AMP/DEA blends in enhancing CO2 absorption rates (Mandal, Biswas, & Bandyopadhyay, 2003).
Atmospheric Chemistry
A study on secondary organic aerosol formation from the reaction of primary aliphatic amines with NO3 radicals found significant aerosol mass yields. This research suggests implications for atmospheric chemistry, particularly in rural communities with elevated nighttime particulate matter loadings where NO3 levels are significant (Malloy et al., 2008).
Synthetic Applications
In synthetic chemistry, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been explored, leading to the formation of heterocyclic derivatives such as tetrahydrofuran and dioxolane. This research outlines a method for creating complex molecules from simpler precursors, showcasing the versatility of catalytic processes in organic synthesis (Bacchi et al., 2005).
Photosensitized Oxyimination of Alkenes
A novel metal-free photosensitization protocol for oxyimination of unactivated alkenes using oxime carbonate as a bifunctional source has been developed. This method allows for the regioselective introduction of both amine and alcohol functionalities into alkene substrates, demonstrating potential applications in the synthesis of high-value organic molecules (Patra et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1-(oxolan-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUBTEFGDZCAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxolan-3-yl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
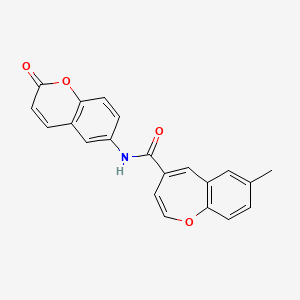
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
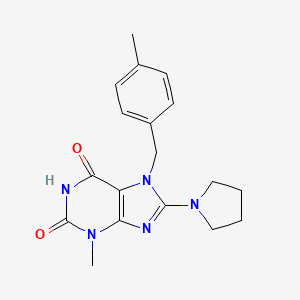
![2,4-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2882164.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
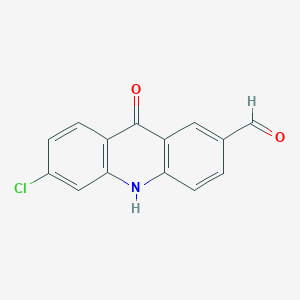
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)
